Product packaging for 3-Maleimidopropionic acid hydrazide(Cat. No.:CAS No. 359436-60-5)

3-Maleimidopropionic acid hydrazide

Cat. No.: B1588077
CAS No.: 359436-60-5
M. Wt: 183.16 g/mol
InChI Key: PATQAHLJQRPGRQ-UHFFFAOYSA-N
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Description

Overview of Heterobifunctional Crosslinkers in Chemical Biology

Heterobifunctional crosslinkers are molecules that possess two different reactive groups, enabling the covalent bonding of two distinct functional groups on biomolecules such as proteins, nucleic acids, or carbohydrates. scbt.comcreative-biolabs.com This is in contrast to homobifunctional crosslinkers, which have two identical reactive groups and are typically used to link similar molecules. thermofisher.commerckmillipore.com The use of heterobifunctional reagents allows for more controlled and specific conjugation, minimizing the formation of undesirable polymers or self-conjugated products. thermofisher.comaatbio.com

These crosslinkers are essential for a variety of applications in chemical biology, including:

Studying protein-protein interactions: By linking interacting proteins, researchers can gain insights into cellular signaling pathways and structural biology. scbt.com

Creating antibody-drug conjugates (ADCs): These targeted therapies utilize crosslinkers to attach potent drugs to antibodies that specifically recognize cancer cells. axispharm.com

Developing diagnostic assays: Immobilizing biomolecules onto surfaces using crosslinkers is a key step in the creation of biosensors and other diagnostic tools. scbt.com

Surface functionalization: Crosslinkers are used to modify the surfaces of nanoparticles and other materials with biomolecules for various research and therapeutic purposes. axispharm.com

The choice of a heterobifunctional crosslinker depends on the specific functional groups present on the molecules to be conjugated, as well as the desired length and properties of the spacer arm connecting the two reactive ends. creative-biolabs.com

Significance of Maleimide-Hydrazide Functionality for Bioconjugation Methodologies

The power of 3-maleimidopropionic acid hydrazide lies in its dual reactivity. The maleimide (B117702) group specifically reacts with sulfhydryl (thiol) groups, which are found in the amino acid cysteine, to form a stable thioether bond. sigmaaldrich.comthermofisher.com This reaction is highly efficient and selective within a pH range of 6.5 to 7.5. axispharm.comthermofisher.com

The hydrazide group, on the other hand, reacts with carbonyl groups (aldehydes and ketones) to form a stable hydrazone linkage. sigmaaldrich.com Carbonyl groups can be naturally present on biomolecules or can be introduced through chemical modification, such as the periodate (B1199274) oxidation of carbohydrates on glycoproteins. sigmaaldrich.com

This orthogonal reactivity allows for a two-step conjugation process. First, the more labile group can be reacted with one molecule. After purification, the modified molecule can then be introduced to the second molecule to react with the remaining functional group. This sequential approach provides greater control over the final conjugate structure. thermofisher.com

The combination of a sulfhydryl-reactive maleimide and a carbonyl-reactive hydrazide makes this compound particularly useful for conjugating sulfhydryl-containing peptides or proteins to glycoproteins. sigmaaldrich.com This has significant implications for the development of targeted therapies and diagnostic tools that rely on the specific recognition of glycosylated proteins. chemimpex.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C7H9N3O3 nih.gov
Molecular Weight 183.16 g/mol nih.gov
Appearance White to off-white solid powder
Solubility Soluble in water, methanol, dimethyl formamide, and dimethyl sulfoxide. sigmaaldrich.comchemicalbook.com Slightly soluble in water. chemicalbook.com sigmaaldrich.comchemicalbook.com
Storage Conditions 2-8°C, protected from light and moisture. sigmaaldrich.com sigmaaldrich.com

Interactive Data Table: Reactive Properties of this compound

Functional GroupReactive TowardsResulting BondOptimal pHSource
Maleimide Sulfhydryl (-SH)Thioether6.5 - 7.5 sigmaaldrich.comthermofisher.com
Hydrazide Carbonyl (aldehyde, ketone)Hydrazone sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N3O3 B1588077 3-Maleimidopropionic acid hydrazide CAS No. 359436-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,5-dioxopyrrol-1-yl)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c8-9-5(11)3-4-10-6(12)1-2-7(10)13/h1-2H,3-4,8H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PATQAHLJQRPGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)CCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70402870
Record name 3-Maleimidopropionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359436-60-5
Record name 3-Maleimidopropionic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70402870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Foundations of 3 Maleimidopropionic Acid Hydrazide Reactivity

Maleimide-Thiol Conjugation: Principles and Reaction Dynamics

The maleimide (B117702) group is highly reactive towards sulfhydryl (thiol) groups, a key feature exploited in protein chemistry and bioconjugation. sigmaaldrich.comsigmaaldrich.comnih.gov

Formation of Stable Thioether Bonds

The core of maleimide-thiol chemistry lies in the Michael addition reaction. In this reaction, the thiol group of a molecule, such as the amino acid cysteine, acts as a nucleophile and attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. prolynxinc.com This results in the formation of a stable, covalent thioether bond. sigmaaldrich.comchemimpex.comnih.govthermofisher.com This linkage is generally considered irreversible under typical physiological conditions. thermofisher.com However, it's important to note that the succinimide (B58015) ring formed can undergo hydrolysis, a process that can be influenced by the N-substituents on the maleimide. prolynxinc.com This hydrolysis can lead to a more stabilized ring-opened product. prolynxinc.com

Selective Reactivity with Sulfhydryl Groups in Biomolecules

One of the primary advantages of using maleimides in bioconjugation is their high selectivity for sulfhydryl groups over other nucleophilic functional groups present in biomolecules, such as amines. nih.govthermofisher.com At a pH range of 6.5 to 7.5, the reaction with sulfhydryls is significantly faster and more specific. thermofisher.com At more alkaline pH (above 8.5), the reactivity towards primary amines increases, as does the rate of hydrolysis of the maleimide group itself to a non-reactive form. thermofisher.com Sulfhydryl groups are found in the amino acid cysteine, and while present in most proteins, they are less abundant than primary amines (found in lysine (B10760008) residues and at the N-terminus), allowing for more precise targeting. thermofisher.comcolby.edu

Kinetic Considerations in Maleimide-Thiol Adduction

The kinetics of the maleimide-thiol reaction are influenced by several factors, including pH and the nature of the reactants. The reaction rate is dependent on the concentration of the thiolate anion (the deprotonated form of the thiol), which is favored at higher pH values. acs.orgnih.gov However, as mentioned, very high pH can lead to side reactions. Therefore, a compromise pH is often chosen to balance reaction speed and selectivity. thermofisher.com Studies have shown that the reaction is typically very fast, with significant conjugation occurring within minutes. uu.nl The pKa of the thiol also plays a crucial role; thiols with a lower pKa will have a higher concentration of the reactive thiolate anion at a given pH, thus increasing the reaction rate. nih.govudel.edu

Hydrazide-Carbonyl Conjugation: Principles and Reaction Dynamics

The hydrazide group at the other end of 3-Maleimidopropionic acid hydrazide provides a second, distinct reactive handle. This group specifically targets carbonyl compounds, namely aldehydes and ketones. sigmaaldrich.comsigmaaldrich.com

Formation of Stable Hydrazone Bonds

The reaction between a hydrazide and an aldehyde or ketone results in the formation of a hydrazone bond. sigmaaldrich.comsigmaaldrich.comaxispharm.com This is a condensation reaction where a molecule of water is eliminated. quora.com The resulting C=N-NH bond is a stable covalent linkage. wikipedia.org While the reaction is reversible, the hydrazone bond is considerably more stable than a Schiff base formed with a simple amine, particularly under physiological conditions. thermofisher.com The stability of the hydrazone linkage can, however, be sensitive to acidic conditions, which can lead to hydrolysis. axispharm.comrsc.org

Integrated Bifunctional Reaction Mechanisms

This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive groups at opposite ends of a spacer arm. sigmaaldrich.comfishersci.com These groups are a maleimide and a hydrazide, which react with distinct functional groups on target molecules. sigmaaldrich.com The maleimide group exhibits high specificity for sulfhydryl (thiol) groups, found in cysteine residues, while the hydrazide group reacts with carbonyls (aldehydes and ketones). sigmaaldrich.com This dual reactivity allows for the covalent linking of two different molecules, such as a sulfhydryl-containing peptide and a glycoprotein (B1211001) with oxidized carbohydrates. sigmaaldrich.com

The reaction of the maleimide with a thiol proceeds via a Michael addition, forming a stable thioether bond. nih.gov This reaction is most efficient at a pH range of 6.5-7.5. The hydrazide reacts with an aldehyde to form a hydrazone bond, which is a type of Schiff base but is significantly more stable. thermofisher.com This reaction is favored under mildly acidic conditions (pH 5-7). thermofisher.com The stability of the resulting hydrazone linkage is generally sufficient for most applications, but it can be further stabilized by reduction with a mild agent like sodium cyanoborohydride to form an irreversible secondary amine bond. nih.govfrontiersin.org

Sequential Conjugation Strategies and Their Optimization

The bifunctional nature of this compound enables sequential conjugation strategies, where the two reactive ends are engaged in a stepwise manner. This provides precise control over the assembly of the final conjugate. Two primary sequential pathways exist:

Maleimide-First Approach: A sulfhydryl-containing molecule (e.g., a peptide with a cysteine residue) is first reacted with the maleimide group of the crosslinker. After this initial conjugation, the excess unreacted peptide and crosslinker are removed. The resulting molecule, now bearing a reactive hydrazide group, is then introduced to a second molecule that has been engineered to contain an aldehyde group (e.g., a periodate-oxidized antibody).

Hydrazide-First Approach: An aldehyde-containing molecule is first reacted with the hydrazide end of the crosslinker. Following purification to remove unreacted components, this intermediate, now displaying a reactive maleimide group, is reacted with a sulfhydryl-containing molecule.

The choice between these strategies often depends on the stability and availability of the starting biomolecules. For instance, if one of the biomolecules is particularly sensitive, it might be reserved for the second, less harsh reaction step.

Optimization of these sequential strategies involves careful control over several parameters to maximize yield and purity. ucl.ac.uk

Parameter Optimization Consideration Rationale Reference
Reaction Order Maleimide-first vs. Hydrazide-firstDepends on the stability of the biomolecules and intermediates. nih.gov
pH Control pH 6.5-7.5 for maleimide reaction; pH 5-7 for hydrazide reaction.Each reaction has an optimal pH range for efficiency and to minimize side reactions like maleimide hydrolysis. thermofisher.comnih.gov
Stoichiometry Molar ratio of crosslinker to biomolecule.Using a slight excess of the crosslinker in the first step can drive the reaction to completion, but requires careful purification. ucl.ac.uk
Purification Removal of unreacted reagents after the first step.Crucial to prevent the formation of undesired homodimers in the second step. ucl.ac.uk
Reaction Time Monitoring reaction progress.Sufficient time is needed for completion, but prolonged reactions can lead to degradation or side reactions (e.g., hydrolysis of the maleimide ring). ucl.ac.uk

This interactive table outlines key parameters for optimizing sequential conjugation strategies.

Such "prelabel, then click" strategies are essential for the controlled assembly of complex bioconjugates, ensuring that each component is linked with high specificity and efficiency. nih.gov

Advanced Applications in Biomolecular Engineering and Bioconjugation

Site-Specific Modification of Proteins and Peptides

The ability to modify proteins and peptides at specific sites is fundamental to understanding their function and to developing novel therapeutic and diagnostic agents. BMPH plays a crucial role in this endeavor by enabling precise and controlled conjugation reactions.

Methodologies for Targeted Protein Labeling

Targeted protein labeling is essential for elucidating protein function, tracking their localization within cells, and creating protein-based reagents. BMPH facilitates this by reacting with specific functional groups on the protein surface. The maleimide (B117702) group of BMPH selectively reacts with the sulfhydryl group of cysteine residues, which can be naturally occurring or introduced at specific locations through genetic engineering. The hydrazide group can then react with aldehyde groups, which can be generated on a protein by mild oxidation of N-terminal serine or threonine residues, or by the enzymatic modification of specific amino acid side chains.

This targeted approach allows for the attachment of a wide variety of molecules, including fluorescent dyes, biotin, and other reporter molecules, to a specific site on a protein. This site-specific labeling is a significant advantage over random labeling methods, which can lead to heterogeneous products with variable activity.

Engineering Fluorescently Labeled Bioconjugates

Fluorescently labeled proteins and peptides are indispensable tools in molecular and cellular biology. BMPH is instrumental in the creation of these bioconjugates. By linking a fluorescent dye containing an aldehyde or ketone to a protein or peptide via a cysteine residue, researchers can create highly specific probes for use in fluorescence microscopy, flow cytometry, and other fluorescence-based assays. For instance, a fluorescently labeled peptide was used in a binding assay to study its interaction with collagen. google.com

The use of BMPH in this context allows for precise control over the location and stoichiometry of dye attachment, ensuring the production of well-defined and highly functional fluorescent bioconjugates. This is particularly important for applications where the fluorescence properties of the dye might be influenced by its local environment on the protein surface. google.com

Development of PEGylated Protein Constructs

PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein or peptide, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can increase a protein's half-life in the bloodstream, reduce its immunogenicity, and improve its solubility and stability.

BMPH can be utilized to create PEGylated protein constructs by linking a PEG derivative containing a hydrazide group to a cysteine residue on the protein. This method allows for the site-specific attachment of PEG chains, which can be crucial for maintaining the biological activity of the protein. Random PEGylation can sometimes lead to a loss of function if the PEG chains are attached near the protein's active site.

ApplicationLinkerTarget BiomoleculeKey FeatureReference
PEG-peptide based doxorubicin (B1662922) delivery3-Maleimidopropionic acid hydrazide (MPH)DoxorubicinpH-sensitive hydrazone bond for controlled release researchgate.net
PEGylated liposomesDSPE-PEG2000siRNAEnhanced stability and circulation time nih.gov

Synthesis of Protein-DNA Hybrids

Protein-DNA hybrids are novel molecular constructs with applications in diagnostics, nanotechnology, and targeted drug delivery. BMPH can be employed to create these hybrids by linking a protein to a DNA molecule. This is typically achieved by first introducing a cysteine residue into the protein and an aldehyde group into the DNA. The maleimide group of BMPH reacts with the cysteine on the protein, and the hydrazide group then reacts with the aldehyde on the DNA, forming a stable covalent bond.

This method allows for the precise assembly of protein-DNA conjugates with defined structures and functionalities. For example, a protein with a specific binding affinity can be attached to a DNA molecule that can then be used as a template for the assembly of more complex nanostructures.

Fabrication of Complex Cyclic Peptides

Cyclic peptides often exhibit enhanced stability and biological activity compared to their linear counterparts. BMPH can be used to cyclize peptides by linking a cysteine residue at one position in the peptide sequence to an aldehyde- or ketone-containing amino acid at another position. This intramolecular reaction results in the formation of a stable cyclic peptide.

The ability to create cyclic peptides with defined conformations is of great interest for the development of new therapeutic agents. By controlling the site of cyclization, it is possible to constrain the peptide into a specific bioactive conformation, thereby increasing its potency and selectivity.

Innovations in Antibody-Drug Conjugate (ADC) Development

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. BMPH and similar linkers are playing an increasingly important role in the design and synthesis of next-generation ADCs. google.com

The linker used to attach the drug to the antibody is a critical component of an ADC, as it must be stable in the bloodstream but allow for the efficient release of the drug once the ADC has reached its target cell. BMPH, with its ability to form a pH-sensitive hydrazone bond, is well-suited for this purpose. The hydrazone bond is relatively stable at the neutral pH of the blood but is readily cleaved in the acidic environment of the endosomes and lysosomes within cancer cells. researchgate.netnih.govdovepress.com This pH-dependent release mechanism ensures that the cytotoxic drug is delivered specifically to the target cells, minimizing off-target toxicity. researchgate.netnih.govresearchgate.net

Strategic Application of this compound Linkers

The strategic utility of this compound lies in the orthogonal reactivity of its two functional ends. The maleimide group exhibits high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides. This reaction, a Michael-type addition, proceeds efficiently under mild physiological conditions (pH 6.5-7.5), forming a stable thioether bond. researchgate.net This specificity allows for the site-selective modification of biomolecules, particularly those that have been engineered to contain free cysteine residues at specific locations. nih.gov

On the other end of the linker, the hydrazide group is reactive towards carbonyl groups, specifically aldehydes and ketones. This reaction forms a hydrazone bond, which is stable under physiological conditions. Aldehyde groups can be introduced into biomolecules, such as glycoproteins, through the gentle oxidation of their carbohydrate moieties. This dual-reactivity makes this compound an ideal crosslinker for creating sophisticated biomolecular constructs, including antibody-drug conjugates (ADCs). medchemexpress.com In a typical ADC synthesis, the maleimide end of the linker can be reacted with a thiol-containing cytotoxic drug, and the hydrazide end can then be conjugated to an oxidized antibody.

Addressing Conjugate Stability: Mitigation of Retro-Michael Addition and Deconjugation Phenomena

A significant challenge in the use of maleimide-based conjugates is the potential for the retro-Michael addition reaction. prolynxinc.comacs.orgnih.gov This reaction involves the reversal of the thiol-maleimide linkage, leading to deconjugation of the payload, which can compromise the efficacy and safety of the therapeutic. acs.orgresearchgate.net The stability of the succinimide (B58015) thioether formed from the maleimide-thiol reaction is a critical factor, and its susceptibility to cleavage can be influenced by the local chemical environment and the presence of other thiols, such as glutathione (B108866), in biological systems. nih.govnih.gov

Several strategies have been developed to mitigate the retro-Michael reaction and enhance the stability of maleimide-based bioconjugates. One effective approach is the hydrolysis of the succinimide ring in the thioether adduct. prolynxinc.comacs.orgacs.org The resulting ring-opened succinamic acid thioether is significantly more stable and resistant to thiol exchange. prolynxinc.comacs.org The rate of this stabilizing hydrolysis can be accelerated by modifying the N-substituent of the maleimide with electron-withdrawing groups. prolynxinc.comacs.orgacs.org Another innovative approach involves a chemical rearrangement where a peptide with an N-terminal cysteine, upon conjugation to a maleimide, forms a stable thiazine (B8601807) structure, which is over 20 times less susceptible to glutathione-mediated deconjugation. nih.gov

Strategy for Mitigating Retro-Michael Addition Mechanism Key Findings
Succinimide Ring Hydrolysis The succinimide ring of the maleimide-thiol adduct is opened through hydrolysis, forming a more stable succinamic acid thioether. prolynxinc.comacs.orgacs.orgRing-opened products have half-lives of over two years and are 100- to 500-fold more stable towards thiol exchange than the corresponding closed-ring structures. acs.org
Thiazine Rearrangement Conjugation of a maleimide reagent with a peptide or protein presenting an N-terminal cysteine leads to a stereoselective chemical rearrangement, forming a stable thiazine linker. nih.govThe thiazine linker degrades markedly slower than the thioether conjugate and is over 20 times less susceptible to glutathione adduct formation. nih.gov
Use of Electron-Withdrawing N-Substituents Modification of the maleimide's N-substituent with electron-withdrawing groups significantly accelerates the rate of hydrolysis of the succinimide ring. prolynxinc.comacs.orgacs.orgThis approach allows for a predictable and practical method to achieve stabilization of the conjugate before in vivo exposure. acs.org

Utilization with Cysteine-Engineered Antibodies for Controlled Conjugation

The development of cysteine-engineered antibodies has revolutionized the field of antibody-drug conjugation, enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). nih.govcreative-biolabs.commdpi.com By introducing cysteine residues at specific sites on the antibody through site-directed mutagenesis, conjugation can be directed to these engineered thiols, avoiding the heterogeneity associated with traditional methods that target native inter-chain disulfide bonds. nih.govcreative-biolabs.com The THIOMAB™ technology is a prime example of this approach, allowing for site-specific drug attachment without disrupting the antibody's structural integrity. nih.govmdpi.com

This compound is well-suited for this advanced conjugation strategy. The maleimide group of the linker can be precisely coupled to the engineered cysteine residue on the antibody. nih.gov This is typically achieved after a reduction step to uncap the cysteine, which may be blocked by glutathione or other small molecules during antibody expression, followed by a re-oxidation step to reform the native disulfide bonds. mdpi.comtandfonline.com The hydrazide end of the linker is then available for the attachment of a payload, leading to the formation of a homogeneous ADC with a controlled DAR and specific conjugation sites. This level of control is crucial for optimizing the therapeutic index of ADCs. nih.govmdpi.com

Multi-Payload and Dual Functionalization Approaches in ADCs

To address challenges such as drug resistance, there is growing interest in developing ADCs with multiple payloads or dual functionalities. nih.govnih.gov this compound, with its heterobifunctional nature, can be a key component in these sophisticated constructs. For instance, a trifunctional linker can be created that incorporates a maleimide for attachment to an engineered cysteine on the antibody, and two different orthogonal reactive groups for the conjugation of two distinct payloads. nih.gov

One such strategy involves a linker with a maleimide, an azide, and a ketone group. The maleimide attaches to a THIOMAB™ antibody, and then two different drugs can be conjugated via azide-alkyne "click" chemistry and oxime ligation, respectively. nih.gov Another approach for creating dual-payload ADCs combines site-specific conjugation to an engineered non-canonical amino acid with traditional cysteine conjugation. nih.gov While not a direct application of this compound, these methods highlight the trend towards multi-functional linkers. A linker like this compound could be adapted for dual functionalization by first reacting the hydrazide with a payload containing a carbonyl group, and then reacting the maleimide with a cysteine-engineered antibody that has also been modified with another functional group for a second payload attachment.

Biomolecule Immobilization on Solid Supports

The immobilization of biomolecules onto solid supports is a fundamental technique in the development of various biotechnological tools, including biosensors and affinity chromatography materials. This compound offers a versatile platform for such applications, enabling the covalent and oriented attachment of biomolecules to functionalized surfaces.

Functionalization of Surfaces for Biosensing Platforms

The development of highly sensitive and specific biosensors often relies on the stable immobilization of biorecognition elements, such as antibodies or peptides, onto a transducer surface. nih.govnih.govmdpi.com this compound can be used to create bio-functionalized surfaces for this purpose. The process typically involves modifying the sensor surface with a chemical group that can react with one end of the linker. For example, a gold or silicon surface can be functionalized with an amine-terminated self-assembled monolayer (SAM). researchgate.net The hydrazide end of this compound can then be coupled to this surface via the formation of a stable amide bond using carbodiimide (B86325) chemistry. This leaves the maleimide group exposed and available for the covalent immobilization of a thiol-containing biomolecule, such as a cysteine-modified peptide or antibody. nih.gov

This method provides a simple and reliable way to construct immunological biosensors. nih.gov The covalent attachment ensures the stability of the immobilized biomolecule, while the oriented nature of the conjugation can enhance the accessibility of the antigen-binding sites, leading to improved sensor performance. nih.gov

Surface Material Surface Functionalization Linker Attachment Biomolecule Immobilization Application
Gold/Silicon Electrochemical grafting of p-maleimidophenyl (p-MP) groups. nih.govN/A (Maleimide directly on surface)Cysteine-modified peptide via thiol-maleimide reaction. nih.govImmunological biosensor for antibody detection. nih.gov
Glass Slides Silanization with aminopropyltriethoxysilane (APTES). researchgate.netCoupling of this compound via EDC/NHS chemistry to the amine-functionalized surface.Thiol-containing biomolecule (e.g., antibody fragment) via thiol-maleimide reaction.Protein microarrays, diagnostic assays.
Polymeric Nanoparticles Surface functionalization with maleimide groups. acs.orgN/A (Maleimide directly on surface)Thiolated biomolecules (e.g., antibodies, siRNA) via thiol-maleimide reaction. acs.orgTargeted drug delivery, bioimaging.

Development of Bio-Functionalized Materials for Affinity Capture

Affinity capture is a powerful technique for the purification and isolation of specific biomolecules from complex mixtures. This method relies on the highly specific interaction between a target molecule and a ligand that has been immobilized on a solid support. This compound can be employed to prepare such bio-functionalized materials.

The process is similar to that used for biosensor development. A solid support, such as agarose (B213101) or magnetic beads, can be functionalized with amine or carboxyl groups. This compound can then be covalently attached to the support. For example, the hydrazide end can be coupled to a carboxyl-functionalized bead using carbodiimide chemistry. This results in a support material that is decorated with reactive maleimide groups. A thiol-containing ligand, such as a specific antibody or a recombinant protein with a cysteine tag, can then be immobilized onto the support through the stable thiol-maleimide linkage.

This approach allows for the creation of highly specific affinity matrices for a variety of applications, including the purification of antibodies, enzymes, and other proteins. The covalent nature of the immobilization prevents ligand leakage, which is a common problem with methods based on adsorption. researchgate.net Furthermore, the use of a linker like this compound can provide a spacer arm between the support and the ligand, which can reduce steric hindrance and improve the accessibility of the ligand to its target molecule.

Therapeutic and Diagnostic Paradigms Utilizing 3 Maleimidopropionic Acid Hydrazide

Advances in Diagnostic Assay Development

The unique properties of 3-Maleimidopropionic acid hydrazide have been leveraged to create more sensitive and specific diagnostic tools. creative-biolabs.com Its ability to link proteins to other molecules or surfaces in a controlled manner is fundamental to the design of modern assays.

Design of Assays for Specific Protein and Biomarker Detection

The design of advanced diagnostic assays relies on the specific capture and detection of target biomarkers. This compound serves as a critical linker in this process. Its maleimide (B117702) end can covalently bind to thiol groups present on antibodies or specific binding proteins. This allows the protein to be oriented and attached to a surface or a reporter molecule that has been modified to carry a carbonyl group, which then reacts with the hydrazide end of the crosslinker.

Alternatively, the hydrazide group can be used to conjugate the linker to glycoproteins. sigmaaldrich.com Many biomarkers, including cancer antigens and viral proteins, are glycosylated. The carbohydrate portions of these glycoproteins can be oxidized to create aldehyde groups, which then serve as reactive handles for the hydrazide group of the linker. sigmaaldrich.com The maleimide end is then free to react with a thiol-modified detection probe or surface. This strategy enables the specific labeling and detection of glycosylated biomarkers. The short, non-cleavable spacer arm of the linker ensures a stable and permanent connection between the conjugated molecules. sigmaaldrich.com

FeatureDescriptionReference
Reactive Groups Maleimide and Hydrazide sigmaaldrich.com
Maleimide Target Sulfhydryl groups (e.g., in cysteine residues of proteins) creative-biolabs.comsigmaaldrich.com
Hydrazide Target Carbonyl groups (aldehydes, ketones), such as those on oxidized glycoproteins sigmaaldrich.com
Bond Formed Thioether (from maleimide), Hydrazone (from hydrazide) sigmaaldrich.com
Application Covalently linking thiol-containing molecules to carbonyl-containing molecules for specific detection. creative-biolabs.comsigmaaldrich.com

Application in Immunoassays and High-Throughput Screening Systems

In immunoassays, this compound is used to conjugate antibodies or antigens to solid supports (like microplates or beads) or to reporter enzymes and fluorescent dyes. This covalent attachment is crucial for the stability and reproducibility of the assay. For instance, an antibody can be linked to an enzyme like Horseradish Peroxidase (HRP) for use in an Enzyme-Linked Immunosorbent Assay (ELISA).

The specificity of the crosslinker's reactive ends allows for the development of multiplexed and high-throughput screening (HTS) systems. nih.gov In a multiplex microsphere immunoassay, for example, different sets of beads can be functionalized with different antibodies, each targeting a specific analyte. nih.gov Linkers like this compound are essential for attaching these antibodies to the correct bead sets. These systems allow for the simultaneous detection and quantification of multiple biomarkers in a single, small sample, which is critical for disease diagnosis and serosurveillance in regions where multiple related viruses, like flaviviruses, are endemic. nih.gov The ability to create stable, specific conjugates is a key enabler of high-throughput platforms that can screen large numbers of samples efficiently. creative-biolabs.comnih.gov

Targeted Drug Delivery Systems

The development of targeted drug delivery systems aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby reducing toxicity. bohrium.commdpi.com this compound and similar molecules containing hydrazone linkages are instrumental in creating sophisticated drug delivery vehicles. bohrium.comnih.gov

Carrier-Based Drug Delivery Architectures (e.g., Dendrimers, Nanoparticles)

This compound is used to attach therapeutic agents to carrier molecules such as dendrimers and inorganic nanoparticles. nih.govnih.gov These carriers act as platforms that can be engineered for targeted delivery. mdpi.com Dendrimers, which are highly branched, tree-like molecules, offer a large number of surface functional groups for drug conjugation and have been widely studied for delivering anticancer drugs. nih.govnih.gov Nanoparticles, including those made of gold or magnetic materials, also serve as effective carriers due to their unique physicochemical properties and low intrinsic toxicity. researchgate.netrsc.org

The crosslinker can attach a drug to the surface of a dendrimer or nanoparticle. nih.govrsc.org For example, a thiol-containing drug can be linked via the maleimide group, while the hydrazide group is used to form a pH-sensitive bond with the carrier. This creates a stable drug-carrier conjugate that can circulate in the body. mdpi.com These carrier systems can be further modified with targeting ligands, such as antibodies or folic acid, to direct them specifically to cancer cells. mdpi.com

Carrier TypeDescriptionRole in Drug DeliveryReference
Dendrimers Highly branched, monodisperse polymers with numerous surface functional groups.Used to enhance drug solubility and for targeted delivery; drugs can be encapsulated or covalently attached. mdpi.comnih.gov
Nanoparticles Sub-micron sized particles (e.g., gold, magnetic) with a large surface area-to-volume ratio.Act as multifunctional platforms for carrying drugs and imaging agents; can be surface-functionalized for targeting. nih.govresearchgate.netrsc.org

pH-Responsive Drug Release Mechanisms through Acyl Hydrazone Bonds

A key feature of advanced drug delivery systems is the ability to release the therapeutic payload in response to a specific stimulus at the target site. nih.gov The acyl hydrazone bond, formed by the reaction of the hydrazide group of the linker with an aldehyde or ketone on a drug molecule, is acid-labile. bohrium.comscience.gov This bond is relatively stable at the neutral pH of blood (pH 7.4) but hydrolyzes and cleaves rapidly in the acidic environments characteristic of tumor microenvironments or intracellular compartments like endosomes and lysosomes (pH 4.0-6.0). bohrium.comscience.govnih.gov

This pH-sensitivity provides a powerful mechanism for triggered drug release. nih.gov A drug-carrier conjugate linked by a hydrazone bond will remain intact while circulating in the bloodstream. science.gov Upon reaching a tumor and being taken up by cancer cells into acidic endosomes, the hydrazone linkage breaks, releasing the active drug precisely where it is needed. researchgate.netscience.gov This site-specific release enhances the therapeutic effect and is a major focus in the design of modern nanomedicines. bohrium.comnih.gov

Preclinical Efficacy and Toxicity Reduction in Therapeutic Applications

For example, studies with the anticancer drug doxorubicin (B1662922) conjugated to nanocarriers via a hydrazone bond have demonstrated this principle. science.govnih.gov The release of doxorubicin was found to be significantly higher at the acidic pH of a tumor environment compared to neutral pH. science.govnih.gov This targeted release resulted in comparable or enhanced antitumor efficacy while showing lower cytotoxicity to normal cells. science.gov In one study, a doxorubicin-loaded nanosponge utilizing pH-sensitive hydrazone bonds was found to be non-toxic to healthy fibroblast cells and demonstrated a significantly improved IC50 value (a measure of potency) against cancer cells compared to the free drug. nih.gov The use of hydrazide-containing linkers is a key strategy in the ongoing effort to develop safer and more effective therapeutic alternatives. mdpi.com

Regenerative Medicine and Biomaterials Science

Engineering of Functionalized Polymeric Scaffolds

The engineering of functionalized polymeric scaffolds is critical for creating biomaterials that can actively guide tissue regeneration. rsc.org this compound serves as a key linker molecule in the surface modification and functionalization of these scaffolds. chemimpex.com Polymeric scaffolds, often composed of natural or synthetic polymers, can be endowed with specific biological activities by covalently attaching signaling molecules, peptides, or proteins to their structure.

The process often involves a two-step conjugation. First, a biomolecule containing a free sulfhydryl group (or one that has been chemically introduced) is reacted with the maleimide end of this compound. In the second step, the hydrazide group of the resulting conjugate is used to attach the biomolecule to a polymeric scaffold that has been modified to present aldehyde or ketone groups on its surface. This strategy allows for the creation of scaffolds with precisely controlled densities of immobilized bioactive factors, which can influence cell adhesion, proliferation, and differentiation. The stability of the formed thioether and hydrazone linkages ensures the long-term presentation of these cues within the scaffold environment. sigmaaldrich.comchemimpex.com

Hydrogel Synthesis and Responsive Biomaterials (e.g., Self-Healing Hydrogels)

Hydrogels, with their high water content and structural similarity to soft tissues, are widely used as scaffolds in tissue engineering. nih.gov this compound is employed as a crosslinking agent in the synthesis of advanced hydrogel networks. chemimpex.com Its heterobifunctional nature allows for the crosslinking of different polymer chains, one bearing sulfhydryl groups and the other bearing carbonyl groups, to form a stable hydrogel structure.

Furthermore, the hydrazone bond formed between the hydrazide group and a carbonyl is dynamic and can be reversible under specific environmental conditions, such as changes in pH. nih.gov This property is harnessed to create "intelligent" or responsive hydrogels that can change their properties, such as swelling or degradation rate, in response to physiological stimuli. nih.gov This responsiveness is particularly valuable for applications like controlled drug delivery.

This dynamic covalent chemistry also underpins the development of self-healing hydrogels. nih.govrsc.org If the hydrogel network is mechanically damaged, the reversible hydrazone bonds can break and reform, allowing the material to autonomously repair itself and restore its structural integrity. nih.govnih.gov By incorporating this compound into the hydrogel design, researchers can create injectable and resilient materials that are better suited for the dynamic mechanical environment within the body. nih.govnih.gov

Hydrogel TypeRole of this compoundKey Feature
Functionalized Hydrogel Covalent attachment of bioactive molecules (e.g., peptides, growth factors) to the polymer network. chemimpex.comPresents specific biological signals to cells.
Responsive Hydrogel Forms pH-sensitive hydrazone crosslinks. nih.govMaterial properties change in response to environmental stimuli. nih.gov
Self-Healing Hydrogel Forms reversible hydrazone bonds that can break and reform. nih.govnih.govCan autonomously repair mechanical damage.
This table illustrates the applications of this compound in different types of advanced hydrogels.

Mimicking Extracellular Matrix Environments for Cell Culture and Tissue Engineering

The extracellular matrix (ECM) is a complex network of proteins and polysaccharides that provides structural support and regulatory cues to cells in native tissues. nih.gov A major goal in tissue engineering is to create synthetic scaffolds that can effectively mimic this intricate environment. nih.govnih.gov Hydrogels are particularly promising as ECM mimics due to their hydrated, porous structure. nih.gov

This compound is instrumental in bio-functionalizing these hydrogels to better replicate the native ECM. chemimpex.com Its specific chemistry allows for the immobilization of key ECM components or ECM-derived peptides onto the hydrogel backbone. sigmaaldrich.comresearchgate.net For instance, a peptide sequence containing a cysteine residue can be conjugated to the maleimide group of the linker. The resulting molecule can then be used to functionalize a polysaccharide-based hydrogel (e.g., one containing aldehyde groups), thereby presenting cell-adhesive ligands within the 3D culture environment. This approach allows for the creation of highly defined, artificial ECMs that can support cell survival, guide cell morphology, and direct cell fate, which is crucial for both in vitro cell studies and in vivo tissue regeneration. nih.govresearchgate.net

Biomimetic Proteoglycan and Glycopolymer Engineering for Tissue Repair

Proteoglycans are a major component of the ECM, consisting of a core protein covalently attached to one or more glycosaminoglycan (GAG) chains. They play crucial roles in tissue hydration, mechanics, and growth factor binding. Engineering biomaterials that mimic the structure and function of proteoglycans is a sophisticated strategy for promoting tissue repair.

The specific reactivity of this compound makes it an ideal tool for this purpose. sigmaaldrich.com The hydrazide moiety can react with aldehyde groups that are generated on the sugar rings of GAGs (like hyaluronic acid or chondroitin (B13769445) sulfate) through periodate (B1199274) oxidation. sigmaaldrich.com This reaction allows for the covalent attachment of the linker to these critical polysaccharide components. Subsequently, the maleimide group on the other end of the linker is available to react with a thiol-containing molecule, such as a cysteine-bearing peptide or a thiolated polymer backbone. This strategy enables the construction of complex biomimetic architectures, such as crosslinked GAG networks or glycopolymers that present specific peptide sequences, effectively engineering materials that replicate the biological activity of native proteoglycans for advanced tissue repair applications.

Explorations in Chemical Synthesis and Molecular Interactions

Elucidating Protein-Protein Interaction Dynamics through Bioconjugation

3-Maleimidopropionic acid hydrazide is a heterobifunctional crosslinking agent that plays a crucial role in the study of protein-protein interactions. Its chemical structure features two distinct reactive moieties: a maleimide (B117702) group and a hydrazide group. sigmaaldrich.com This dual functionality allows for the specific and covalent linkage of different biomolecules.

The maleimide group is highly reactive towards sulfhydryl groups (also known as thiols) found in the side chains of cysteine residues in proteins. thermofisher.com This reaction, a Michael addition, proceeds efficiently under mild pH conditions (typically 6.5-7.5) to form a stable, non-reversible thioether bond. thermofisher.com The hydrazide group, on the other hand, reacts with carbonyl groups (aldehydes and ketones). sigmaaldrich.com Aldehyde groups can be generated on glycoproteins through the gentle oxidation of their carbohydrate moieties, for instance, by using sodium meta-periodate to open the sugar rings. sigmaaldrich.com

This targeted reactivity enables researchers to create specific protein-protein conjugates. For example, one protein containing a free cysteine can be linked to a glycoprotein (B1211001) that has been oxidized to display aldehyde groups. By covalently linking interacting proteins, it becomes possible to trap and identify transient or weak protein complexes that might otherwise be difficult to detect. This methodology is invaluable for mapping protein interaction networks and understanding the dynamics of cellular signaling pathways.

Furthermore, the primary amine within the hydrazide group can also be reacted with carboxyl groups on a protein in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), further expanding its utility in creating diverse protein conjugates. sigmaaldrich.com

Rational Design of Metal-Organic Frameworks (MOFs)

The application of this compound in the rational design of Metal-Organic Frameworks (MOFs) is an area of theoretical potential rather than one with extensive documentation in scientific literature. MOFs are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. mdpi.com The properties of MOFs, such as their pore size, surface area, and chemical functionality, can be tailored by carefully selecting the metal and organic components. mdpi.com

The bifunctional nature of this compound presents intriguing possibilities for its use as a functional ligand in MOF synthesis. The hydrazide group, with its ability to coordinate with metal ions, could potentially be incorporated into the framework structure. The maleimide group, being reactive towards thiols, could then serve as a point for post-synthetic modification of the MOF. mdpi.com This would allow for the covalent attachment of various molecules, such as enzymes or targeting ligands, to the MOF surface, thereby creating multifunctional materials with tailored properties.

Enhanced Selectivity and Stability for Small Molecule Binding

While direct studies employing this compound to enhance selectivity and stability in MOFs are not prevalent, the concept of functionalizing MOFs to improve their binding characteristics is well-established. The incorporation of specific functional groups into the organic linkers of MOFs can create specific interaction sites for target molecules, thereby enhancing binding selectivity.

Theoretically, if this compound were used as a linker or a post-synthetically attached molecule in a MOF, the maleimide group could be leveraged to introduce functionalities that enhance small molecule binding. For instance, a thiol-containing molecule with a high affinity for a specific gas or pollutant could be attached to the maleimide group. This would create a highly selective binding pocket within the MOF's pores. The stability of the covalent thioether bond formed would ensure that the functional molecule remains anchored within the MOF structure, even under harsh conditions.

Development of Novel Ligands for Metal Ion Coordination

The molecular architecture of this compound, featuring both a hydrazide and a maleimide moiety, suggests its potential as a versatile ligand for metal ion coordination. Hydrazide derivatives are known to form stable complexes with a variety of metal ions through the coordination of their nitrogen and oxygen atoms. researchgate.net The specific coordination mode would depend on the metal ion and the reaction conditions.

The maleimide group, while primarily known for its reactivity with thiols, could also potentially participate in coordination, or its electronic properties could influence the coordination behavior of the hydrazide moiety. The development of metal complexes with this compound could lead to novel compounds with interesting catalytic or medicinal properties.

Applications in Catalytic Processes

The use of transition metal complexes as catalysts is a cornerstone of modern chemistry, enabling a wide range of chemical transformations with high efficiency and selectivity. numberanalytics.com The performance of these catalysts is highly dependent on the nature of the ligands coordinated to the metal center. numberanalytics.com

While there is no specific mention in the reviewed literature of this compound being used in catalytic processes, its potential as a ligand suggests that its metal complexes could be explored for catalytic applications. The hydrazide group can form stable chelates with transition metals, creating a well-defined coordination sphere that could facilitate catalytic reactions. Furthermore, the maleimide group could be used to anchor the metal complex to a solid support, such as a polymer or silica (B1680970), creating a heterogeneous catalyst that can be easily separated from the reaction mixture and reused.

Potential in Medicinal Chemistry and Chelation Therapy

Chelation therapy is a medical treatment that involves the administration of chelating agents to remove toxic heavy metals from the body. wikipedia.org Effective chelating agents must bind tightly and selectively to the target metal ion. rsc.org Hydrazone and other hydrazide derivatives have been investigated for their metal-chelating properties and have shown promise in this area. researchgate.net

Given its hydrazide functional group, this compound could theoretically be explored as a chelating agent. Its ability to coordinate with metal ions could be harnessed to sequester toxic metals. However, for such an application to be viable, extensive studies would be required to evaluate its binding affinity and selectivity for specific metal ions, as well as its in vivo stability and toxicity. The maleimide group could also be utilized to conjugate the chelating agent to a carrier molecule for targeted delivery.

Facilitating Peptide and Protein (Semi)Synthesis

This compound and its derivatives are valuable tools in the field of peptide and protein (semi)synthesis. Protein semi-synthesis is a powerful technique that combines solid-phase peptide synthesis with the expression of recombinant protein fragments to create larger, modified proteins that would be difficult to produce by either method alone. nih.gov

The heterobifunctional nature of this compound allows for the chemoselective ligation of synthetic peptides to proteins. For instance, a synthetic peptide containing a hydrazide group at its C-terminus can be ligated to a protein that has been engineered to contain a unique cysteine residue. The maleimide group of the crosslinker would first react with the cysteine's sulfhydryl group, and the hydrazide would then be available for further reaction.

A significant application of maleimide-containing compounds in this area is the in vivo conjugation to serum albumin to extend the half-life of therapeutic peptides. For example, modifying a peptide with a maleimidopropionic acid (MPA) unit allows for its irreversible conjugation to the free cysteine-34 of albumin in the bloodstream, significantly prolonging the peptide's circulation time and enhancing its therapeutic efficacy. creative-biolabs.com

The table below summarizes the key reactive groups of this compound and their applications in bioconjugation and synthesis.

Functional GroupReactive TowardsResulting BondpH RangeApplication
MaleimideSulfhydryl (Thiol)Thioether6.5 - 7.5Protein-protein conjugation, Peptide modification
HydrazideCarbonyl (Aldehyde/Ketone)HydrazoneGlycoprotein labeling
Hydrazide (Amine)CarboxylAmideProtein conjugation with EDC

Employment of Cleavable Maleimide Linkers

Maleimide-based linkers are fundamental tools in bioconjugation, prized for their ability to form stable, covalent thioether bonds with sulfhydryl groups on biomolecules like proteins and peptides. broadpharm.com This reaction is highly specific under mild pH conditions (6.5-7.5). broadpharm.com While the resulting thioether linkage is generally stable, a significant area of research focuses on creating "cleavable" maleimide linkers. These are designed to break and release their conjugated payload under specific physiological or chemical conditions, a critical feature for applications like targeted drug delivery, particularly in the field of Antibody-Drug Conjugates (ADCs). nih.gov

The design of a cleavable linker involves incorporating a chemically labile group within the linker's structure. The release mechanism is tailored to the target environment. Common strategies include:

Enzymatically Cleavable Linkers: These linkers contain peptide sequences that are substrates for specific enzymes overexpressed in the target tissue, such as cancer cells. For instance, peptide linkers like valine-citrulline (Val-Cit) or Gly-Gly-Phe-Gly (GGFG) are designed to be cleaved by lysosomal proteases like cathepsins, which are abundant within tumor cells. nih.govnih.gov Upon internalization of the ADC, these enzymes cleave the peptide sequence, releasing the cytotoxic drug directly inside the target cell. nih.gov Researchers have also explored novel peptide sequences, such as AlaAlaAsn, which is effectively cleaved by the enzyme legumain. nih.gov

Acid-Cleavable Linkers: These linkers are stable at neutral pH but are hydrolyzed in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0). Hydrazones were among the first acid-labile linkers used, but their stability in circulation can be a challenge. nih.gov More recent developments include silyl (B83357) ether-based linkers, which have shown significantly improved stability in human plasma while still allowing for payload release in acidic intracellular compartments. nih.gov

Reduction-Sensitive Linkers: These linkers utilize disulfide bonds, which are stable in the bloodstream but are readily cleaved in the reducing environment inside a cell, where the concentration of glutathione (B108866) is significantly higher. This differential stability allows for targeted drug release once the conjugate has been internalized.

Bioorthogonal Cleavable Linkers: A more recent strategy involves linkers that are cleaved by a non-biogenic chemical trigger. For example, a dual-substituted propargyloxycarbonyl (dsProc) group can be cleaved by a specific copper complex (Cu(I)-BTTAA), allowing for payload release at the cell surface in a highly controlled manner. nih.gov

The choice of a cleavable linker strategy depends on the specific application, the nature of the payload, and the biological target, allowing for precise control over where and when a conjugated molecule becomes active. nih.gov

Methodologies for Succinimide (B58015) Derivative Removal in Synthetic Routes

In chemical synthesis, particularly in peptide and protein chemistry, the removal of succinimide groups is a critical step. These groups may be remnants of maleimide-based conjugations or used as protecting groups for cysteine residues. acs.orgnih.gov Efficient removal is necessary to yield the final, desired product in a pure form.

Palladium-Mediated Cleavage

A novel and highly efficient method for the removal of succinimide derivatives involves the use of palladium(II) (PdII) complexes. acs.orgnih.gov This technique has been shown to work effectively in aqueous conditions and is particularly useful in the solid-phase chemical ligation (SPCL) and semi-synthesis of proteins. acs.org The process allows for the use of a succinimide group as a cleavable, traceless protecting group for cysteine. nih.gov

The proposed mechanism involves the chelation of the palladium complex between the thiol group and a carbonyl group of the succinimide ring. This coordination triggers a β-elimination reaction, which cleaves the carbon-sulfur (C–S) bond, liberating the free thiol and a maleimide-Pd complex. acs.org This method has been successfully applied to the synthesis of ubiquitin activity-based probes, demonstrating its utility in creating complex synthetic proteins. acs.orgnih.gov

Chromatographic Purification

A more conventional method for removing succinimide byproducts from a reaction mixture is through chromatographic techniques. orgsyn.org Following a synthesis reaction, the crude product mixture often contains the desired compound along with unreacted starting materials and byproducts, such as free succinimide.

Silica gel column chromatography is a standard procedure for this purpose. The crude mixture is filtered through a plug of silica gel, and an appropriate solvent system (eluent) is used to separate the components based on their differing polarities and affinities for the silica. orgsyn.org For example, in one documented procedure, a reaction mixture was passed through a short plug of silica gel and eluted with a 1:1 mixture of dichloromethane-hexane to effectively remove the succinimide byproduct. orgsyn.org The progress of the separation is typically monitored using thin-layer chromatography (TLC) to ensure all of the desired product is collected while the byproduct is retained or eluted separately. orgsyn.org

Data Tables

Table 1. Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3-(2,5-dioxopyrrol-1-yl)propanehydrazide nih.gov
Synonyms BMPH, 3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanehydrazide nih.gov
Molecular Formula C₇H₉N₃O₃ nih.gov
Molecular Weight 183.16 g/mol nih.govchemicalbook.com
CAS Number 359436-60-5 nih.govchemicalbook.com
Appearance White to off-white solid powder
Boiling Point 468.4 ± 28.0 °C (Predicted) chemicalbook.com
Density 1.411 ± 0.06 g/cm³ (Predicted) chemicalbook.com
Storage Temperature 2-8°C (protect from light) chemicalbook.com

Emerging Research Frontiers and Future Prospects

Innovations in Bioconjugation Chemistry with 3-Maleimidopropionic Acid Hydrazide

This compound is a heterobifunctional crosslinker that is playing an increasingly significant role in the field of bioconjugation. sigmaaldrich.comsigmaaldrich.com Its structure contains two key reactive groups: a maleimide (B117702) and a hydrazide. sigmaaldrich.comsigmaaldrich.com The maleimide group selectively reacts with sulfhydryl groups (thiols) on molecules like proteins and peptides to form stable thioether bonds. sigmaaldrich.com This reaction is most efficient at a pH between 6.5 and 7.5. The hydrazide group, on the other hand, reacts with carbonyl groups (aldehydes and ketones) to create stable hydrazone bonds. sigmaaldrich.comsigmaaldrich.com These carbonyl groups can be generated on glycoproteins and carbohydrates through oxidation. sigmaaldrich.comsigmaaldrich.com

This dual reactivity allows for the specific and controlled linking of different types of molecules, a cornerstone of modern bioconjugation. chemimpex.comcreative-biolabs.com One major area of innovation lies in the development of site-specific bioconjugation techniques. escholarship.org Traditional methods often result in heterogeneous products with inconsistent activity. nih.gov By contrast, site-specific methods, like those utilizing this compound, enable the creation of homogenous conjugates, preserving the function of the biomolecules and improving their toxicological profiles. escholarship.org

Recent research has also explored the development of novel linker technologies that enhance the properties of the resulting bioconjugates. For example, "hydra linkers" are branched linkers that allow for a higher drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) with minimal modification of the antibody structure. creative-biolabs.com This approach can lead to ADCs with enhanced potency both in laboratory settings and in living organisms. creative-biolabs.com Furthermore, new maleimide linkers incorporating water-soluble scaffolds like piperazine (B1678402) are being developed to address the challenge of poor aqueous solubility, a common issue in drug development. nih.gov

The versatility of this compound extends to its use in combination with other chemical reactions. For instance, it can be used in multi-component labeling strategies, partnering with other bioorthogonal chemistries like strain-promoted azide-alkyne cycloaddition and tetrazine-trans-cyclooctene ligation. nih.govresearchgate.net This allows for the simultaneous, precise attachment of multiple molecules to a target, opening up possibilities for creating complex, multi-functional bioconjugates. nih.govresearchgate.net

FeatureDescriptionReference
Reactive Groups Maleimide (reacts with sulfhydryls) and Hydrazide (reacts with carbonyls) sigmaaldrich.comsigmaaldrich.com
Key Reactions Thioether bond formation, Hydrazone bond formation sigmaaldrich.comsigmaaldrich.com
pH Specificity Maleimide-thiol reaction is most efficient at pH 6.5-7.5
Site-Specific Conjugation Enables creation of homogenous bioconjugates with preserved function escholarship.org
Innovations "Hydra linkers" for higher DAR, water-soluble piperazine-based linkers creative-biolabs.comnih.gov
Multi-Component Labeling Can be used in combination with other bioorthogonal chemistries nih.govresearchgate.net

Development of Next-Generation Therapeutic and Diagnostic Platforms

The unique properties of this compound make it a valuable tool in the development of advanced therapeutic and diagnostic platforms. chemimpex.comchemimpex.com A primary application is in the creation of antibody-drug conjugates (ADCs). chemimpex.commedchemexpress.com ADCs are a class of targeted therapies that use an antibody to deliver a potent cytotoxic drug directly to cancer cells, minimizing damage to healthy tissues. medchemexpress.com The maleimide group of this compound can be used to attach the drug to cysteine residues on the antibody, while the hydrazide can be used to link to other components if needed. chemimpex.com Innovations in linker technology, such as those that are cleavable under specific conditions within the tumor microenvironment, further enhance the targeted delivery and release of the drug.

Beyond ADCs, this compound is being explored in the development of other targeted drug delivery systems. chemimpex.comchemimpex.com This includes its use in creating PROTACs (PROteolysis TArgeting Chimeras), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.com The linker component of a PROTAC is crucial for connecting the ligand that binds to the target protein with the ligand that recruits an E3 ubiquitin ligase. medchemexpress.com

In the realm of diagnostics, this compound is instrumental in the development of biosensors and diagnostic kits. chemimpex.comchemimpex.com Its ability to link biomolecules to surfaces is key for creating assays that can detect specific proteins or biomarkers associated with various diseases, aiding in early detection and treatment monitoring. chemimpex.com For example, it can be used to attach antibodies to a sensor surface for the detection of a specific antigen.

The development of "theranostic" platforms, which combine therapeutic and diagnostic capabilities in a single agent, is another exciting frontier. This compound can be used to construct such platforms by linking a therapeutic agent, a diagnostic imaging agent, and a targeting molecule together.

PlatformApplication of this compoundKey BenefitReference
Antibody-Drug Conjugates (ADCs) Linking cytotoxic drugs to antibodies.Targeted delivery of drugs to cancer cells, minimizing side effects. chemimpex.commedchemexpress.com
PROTACs Serving as the linker to connect the target protein ligand and the E3 ligase ligand.Selective degradation of disease-causing proteins. medchemexpress.com
Biosensors and Diagnostics Attaching biomolecules (e.g., antibodies) to sensor surfaces.Enables the detection of specific biomarkers for early disease diagnosis. chemimpex.comchemimpex.com
Theranostics Linking therapeutic, diagnostic, and targeting moieties in a single agent.Combines treatment and diagnosis for personalized medicine.

Integration into Advanced Material Science and Nanotechnology

The application of this compound is expanding into the fields of material science and nanotechnology, where its crosslinking capabilities are being harnessed to create novel functional materials. chemimpex.com One significant area of research is the functionalization of nanoparticles. mdpi.comrsc.org By attaching this compound to the surface of nanoparticles, researchers can then conjugate various biomolecules, such as proteins or peptides, to the nanoparticles. creative-biolabs.com This creates "smart" nanoparticles that can be used for a variety of bio-applications, including targeted drug delivery and medical imaging. mdpi.com

For instance, hydrazide-functionalized magnetic nanoparticles have been developed for the enrichment of glycopeptides from complex biological samples. nih.gov These nanoparticles show a high binding capacity and selectivity, demonstrating the potential for this technology in proteomics research. nih.gov The surface functionalization of nanoparticles not only allows for the attachment of biomolecules but also enhances the stability of the nanoparticles and their compatibility with biological environments. mdpi.com

In the realm of biomaterials, this compound is used as a crosslinking agent in the development of hydrogels. chemimpex.com Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for applications such as tissue engineering and drug delivery. The ability of this compound to form stable covalent bonds allows for the creation of robust hydrogels with tunable properties. chemimpex.com

Furthermore, the integration of this compound with materials like graphene is being explored. rsc.org Functionalizing three-dimensional graphene with nanoparticles via linkers opens up new possibilities for its use in catalysis, sensors, and energy storage. rsc.org

Application AreaRole of this compoundExampleReference
Nanoparticle Functionalization Covalently attaches biomolecules to nanoparticle surfaces.Hydrazide-functionalized magnetic nanoparticles for glycopeptide enrichment. mdpi.comnih.gov
Hydrogel Formation Acts as a crosslinking agent to form stable polymer networks.Development of biocompatible hydrogels for tissue engineering. chemimpex.com
Advanced Materials Enables the functionalization of materials like graphene.Creating nanoparticle-functionalized graphene for catalytic applications. rsc.org

Challenges and Opportunities in Translational Research and Clinical Development

The translation of promising research findings involving this compound from the laboratory to clinical applications presents both challenges and opportunities. nih.govnih.gov A significant hurdle is the need to ensure the safety and efficacy of bioconjugates and materials created using this linker. nih.gov While preclinical studies may show promise, the transition to human clinical trials requires rigorous testing and validation. ed.gov

One of the key challenges in translational science is bridging the gap between basic research and clinical practice. nih.govnih.gov This involves not only scientific and technical hurdles but also regulatory and logistical complexities. ed.gov For therapies involving novel bioconjugates, establishing robust manufacturing processes that ensure consistency and quality is crucial.

However, the challenges are accompanied by significant opportunities. The growing understanding of disease at the molecular level is creating more targets for precision medicine, a field where this compound-based technologies can excel. nih.gov The ability to create highly specific and potent therapeutic and diagnostic agents offers the potential for more effective treatments with fewer side effects. chemimpex.comchemimpex.com

Collaborations between academic researchers, pharmaceutical companies, and regulatory agencies are essential to navigate the complexities of translational research. ed.gov The development of standardized protocols and a deeper understanding of the long-term stability and behavior of these bioconjugates in the body will be critical for their successful clinical development. nih.gov Furthermore, the involvement of patients and patient advocacy groups in the research process can help ensure that the development of new therapies is aligned with patient needs. nih.gov

The continued innovation in bioconjugation chemistry and material science, driven by versatile molecules like this compound, holds immense promise for the future of medicine. insights.bio Overcoming the challenges of translational research will be key to realizing this potential and bringing new and improved treatments to patients. nih.govscilit.com

Q & A

Basic Research Questions

Q. What are the optimal methods for conjugating 3-Maleimidopropionic acid hydrazide to thiol-containing biomolecules?

  • Methodology : The maleimide group reacts selectively with thiols (-SH) under mild conditions (pH 6.5–7.5). For hydrazide conjugation to carbonyl groups (e.g., glycoproteins), employ carbodiimide cross-linkers like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acids, forming stable hydrazone bonds. Pre-purify reactants to avoid competing reactions, and confirm conjugation via MALDI-TOF or LC-MS .

Q. Which analytical techniques are recommended for characterizing this compound conjugates?

  • Methodology : Use 13C^{13}\text{C}-NMR to verify hydrazone bond formation and 1H^{1}\text{H}-NMR to track maleimide-thiol adducts. Elemental analysis and HRMS (high-resolution mass spectrometry) confirm molecular composition. For stability assays, employ HPLC to monitor bond integrity under varying pH (e.g., pH 5.0 vs. 7.4) .

Q. How can researchers ensure specificity in hydrazide-mediated labeling of glycoproteins?

  • Methodology : Oxidize glycoprotein carbohydrates (e.g., using NaIO4_4) to generate aldehydes, then react with the hydrazide moiety. Quench unreacted aldehydes with Tris buffer. Include controls with non-oxidized samples to rule out nonspecific binding. Hydrophilic polymer coatings (e.g., PMAA) reduce nonspecific peptide adsorption during enrichment .

Advanced Research Questions

Q. How does pH influence the stability of hydrazone bonds formed by this compound in bioconjugates?

  • Methodology : Hydrazone bonds are acid-labile but stable at neutral pH. For applications requiring intracellular release (e.g., drug delivery), design experiments at pH 5.0 (lysosomal conditions) to assess bond cleavage. Use HPLC or fluorescence quenching to quantify degradation rates. Contrast with amide-linked derivatives, which remain stable across pH ranges .

Q. What strategies mitigate steric hindrance in multi-valent conjugates using this compound?

  • Methodology : Optimize cross-linker density by varying molar ratios of hydrazide to target molecules. Use size-exclusion chromatography (SEC) or dynamic light scattering (DLS) to assess aggregation. For macromolecular assemblies (e.g., hydrogels), hydrophobic cross-linkers enhance stability without impeding reactivity .

Q. How can computational modeling predict interaction mechanisms between this compound and biological targets?

  • Methodology : Perform DFT (density functional theory) calculations to model electron distribution and binding affinities. Molecular docking (e.g., AutoDock Vina) simulates interactions with enzyme active sites (e.g., MAO-B). Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for kinetic and thermodynamic data .

Q. What are the challenges in synthesizing hydrazide derivatives with enhanced nucleating activity for polymer composites?

  • Methodology : Modify the hydrazide scaffold with aromatic or branched alkyl groups to improve crystallization kinetics in polymers like PLA (polylactic acid). Use DSC (differential scanning calorimetry) to measure nucleation efficiency and polarized optical microscopy to analyze spherulite morphology. Compare with commercial nucleating agents (e.g., D-sorbitol) .

Data Contradictions and Resolution

Q. How do conflicting reports on hydrazide stability in acidic environments impact experimental design?

  • Resolution : While hydrazone bonds degrade in acidic conditions (pH < 5.0), hydrogels cross-linked with hydrazides remain stable due to hydrophobic interactions. Tailor experimental conditions to the application: use buffered neutral media for long-term stability or acidic buffers for controlled release. Validate stability via rheometry (hydrogels) or LC-MS (small molecules) .

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3-Maleimidopropionic acid hydrazide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.